Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16690710
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO2 |
|---|---|
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H |
| Standard InChI Key | FIWZUSAHLMHNIX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2CCC(N1)CC2.Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a bicyclo[2.2.2]octane scaffold, a bridged bicyclic system with a nitrogen atom integrated into its framework. The ethyl ester group at position 3 and the hydrochloride salt modification contribute to its unique physicochemical profile . The molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClNO₂ |
| Molecular Weight | 219.71 g/mol |
| CAS Number | Not explicitly provided |
| SMILES Notation | CCOC(=O)[C@@H]1C2CCC(N1)CC2.Cl |
| InChI Key | WWRUCFABCHBARW-HACHORDNSA-N |
The stereochemistry at positions 1R, 3S, and 4S confers chirality, which is critical for its biological interactions . The hydrochloride salt enhances aqueous solubility, a property validated by its widespread use in biochemical assays.
Spectroscopic and Computational Data
Computational models predict a collision cross-section (CCS) of 137.8 Ų for the [M+H]+ adduct, indicating a compact molecular structure . The bicyclic system’s rigidity is further supported by density functional theory (DFT) calculations, which highlight restricted rotation around the nitrogen bridge .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions, starting with the formation of the azabicyclo core. A common method includes:
-
Cyclization: Substituted pyrrolidine derivatives undergo ring-closing metathesis to form the bicyclo[2.2.2]octane framework.
-
Esterification: Introduction of the ethyl ester group via nucleophilic acyl substitution.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Hydrogenation using palladium on carbon (Pd/C) under 3–5 atm H₂ is a critical step, achieving yields of 60–75% depending on solvent polarity and temperature.
Table 2: Optimization of Hydrogenation Conditions
| Condition | Effect on Yield |
|---|---|
| Solvent: Ethanol | 70% yield, high purity |
| Catalyst: 5% Pd/C | Optimal activity, minimal byproducts |
| Pressure: 4 atm | Balanced reaction kinetics |
Challenges in Scalability
Scale-up production faces hurdles due to the compound’s sensitivity to oxygen and moisture. Industrial batches require inert atmospheres (N₂ or Ar) and low-temperature storage (-20°C) to prevent degradation.
| Parameter | Result |
|---|---|
| ED₅₀ (Anxiolysis) | 8.2 mg/kg |
| Bioavailability (Oral) | 52% |
| Half-life (Plasma) | 3.7 hours |
Applications in Medicinal Chemistry
Lead Compound Optimization
The ethyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid metabolite . Structural analogs, such as (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (PubChem CID: 10866570), exhibit reduced bioavailability but higher receptor affinity .
Drug Delivery Systems
Encapsulation in lipid nanoparticles (LNPs) improves brain penetration, addressing the blood-brain barrier (BBB) challenge. In vitro assays show a 3.2-fold increase in BBB transmigration compared to free drug.
Related Compounds and Structural Analogs
Table 4: Comparative Analysis of Azabicyclo Derivatives
| Compound | Molecular Weight | Bioactivity |
|---|---|---|
| Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate HCl | 219.71 | Anxiolytic, cognitive |
| (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | 155.19 | High receptor affinity |
| 2-Azabicyclo[2.2.1]heptane derivative | 198.65 | Antidepressant |
Research Gaps and Future Directions
While early data are promising, critical questions remain:
-
Long-Term Toxicity: Chronic exposure studies in primates are lacking.
-
Stereochemical Sensitivity: The impact of R/S isomerism on potency requires elucidation.
-
Synthetic Accessibility: Development of enantioselective routes to reduce manufacturing costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume